molecular formula C21H30N4O5 B1581205 Z-Pro-leu-gly-NH2 CAS No. 14485-80-4

Z-Pro-leu-gly-NH2

Cat. No.: B1581205
CAS No.: 14485-80-4
M. Wt: 418.5 g/mol
InChI Key: KFRZSJOPCRTHTH-IRXDYDNUSA-N
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Description

Z-Pro-leu-gly-NH2 is a peptide compound . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 . It is also known as benzyl (2S)-2- { [ ( (1S)-1- { [ (2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl)amino]carbonyl}-1-pyrrolidinecarboxylate .


Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and pharmacological evaluation of conformationally constrained peptidomimetics containing lactam, bicyclic, and spiro-bicyclic scaffolds .


Molecular Structure Analysis

The bioactive conformation of this compound is a type II β-turn . Peptidomimetics designed to mimic either a type VI β-turn or polyproline II helix conformation yielded molecules that were able to modulate dopamine receptors because of their ability to place the carboxamide NH2 pharmacophore in the same topological space as that seen in the type II β-turn .


Chemical Reactions Analysis

This compound has been used as an allosteric modulator of the dopamine D2 receptor . Both positive and negative modes of modulation were possible for the same series of peptidomimetics simply as a result of minor differences in the stereochemistry about the bridgehead carbon within the scaffold .


Physical and Chemical Properties Analysis

This compound is a solid powder . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Enzyme-Catalyzed Synthesis : Z-Pro-leu-gly-NH2, along with similar tripeptides, has been synthesized using enzyme catalysis involving thermolysin and alpha-chymotrypsin. Optimal conditions for synthesis, including pH, enzyme concentration, and reaction time, have been systematically studied (Cheng, Miranda, & Tominaga, 1988).

  • Structural Insights through NMR and IR Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to analyze the conformations and aggregations of this compound in various solvents. These studies provide insights into the molecule's structure at physiological pH and its potential to form intermolecular hydrogen bonds (Higashijima, Tasumi, Miyazawa, & Miyoshi, 1978); (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

Peptide Modification and Function

  • Backbone-Modified Peptides : Research on psi[CH2NH] backbone-modified analogs of this compound elucidated X-ray diffraction structures. These modifications reveal conformational properties and insights into peptide structure (Toniolo et al., 1989).

  • Specific Enzyme Inhibition : Certain derivatives, such as N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, have been studied for their ability to specifically inhibit enzymes like the post proline cleaving enzyme. This implies potential applications in modulating enzymatic activities relevant to neuropeptide metabolism (Knisatschek & Bauer, 1986).

Biophysical and Biochemical Studies

  • Role in Memory and Learning : Certain studies have explored the role of this compound in memory and learning processes. For example, it has been observed to facilitate passive avoidance retention in animal models, suggesting its involvement in central nervous system functions (Puciłowski, Płażnik, & Kostowski, 1982).

  • Vibrational Analysis : Vibrational spectroscopy has been applied to this compound to understand its conformational aspects, particularly in its crystalline form. This approach helps in understanding the molecular dynamics and structural properties of peptides (Naik & Krimm, 2009).

Mechanism of Action

Target of Action

Z-Pro-leu-gly-NH2, also known as Melanocyte-stimulating hormone release inhibiting factor-1 (MIF-1), is an endogenous brain peptide . The primary targets of this compound are the neurokinin-1 receptor (NK1R) and dopamine receptors . These receptors play a crucial role in various physiological functions and disease processes, including mood regulation, anxiety, depression, memory, Parkinson’s disease, and cancer .

Mode of Action

This compound interacts with its targets, primarily the NK1R and dopamine receptors, to modulate their activity . The interaction with NK1R is particularly significant in cancer development and progression, where it initiates and activates signaling pathways involved in these processes . The interaction with dopamine receptors is crucial in modulating dopaminergic neurotransmission .

Biochemical Pathways

The interaction of this compound with NK1R and dopamine receptors affects several biochemical pathways. In the context of cancer, the substance P/NK1R system, which this compound is part of, is involved in the initiation and activation of signaling pathways that contribute to cancer development and progression . These pathways trigger a variety of effector mechanisms, including protein synthesis and several transcription factors, modulating the expression of genes involved in these processes .

Pharmacokinetics

It’s known that this compound has remarkable stability in human blood, which, coupled with its persisting biological activity, makes it a worthwhile candidate as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, depending on the context. In cancer, for example, the activation of the substance P/NK1R system by this compound can contribute to carcinogenesis processes such as angiogenesis, mitogenesis, metastasis, and other growth-related events . In the context of Parkinson’s disease and depression, this compound has been shown to alleviate symptoms .

Safety and Hazards

Z-Pro-leu-gly-NH2 should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be stored in a cool dry place with a recommended storage temperature of 2-10 °C .

Future Directions

The oxytocinergic system, which includes the neuropeptide Z-Pro-leu-gly-NH2, continues to be the focus of intense exploratory research in animals and humans, as a possible therapeutic agent for the treatment of different neuropsychiatric disorders such as autism, eating disorders, schizophrenia, and anxiety-related disorders .

Biochemical Analysis

Biochemical Properties

Z-Pro-leu-gly-NH2 plays a significant role in biochemical reactions, particularly as a substrate for post-proline cleaving enzymes. These enzymes, such as prolyl endopeptidase, specifically recognize and cleave peptide bonds at the carboxyl side of proline residues. The interaction between this compound and these enzymes is characterized by the enzyme’s ability to hydrolyze the peptide bond, leading to the release of the glycinamide moiety. This interaction is crucial for studying the specificity and activity of post-proline cleaving enzymes, which are involved in various physiological processes, including the degradation of bioactive peptides .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzymes that regulate peptide metabolism. In different cell types, the presence of this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by prolyl endopeptidase can modulate the levels of bioactive peptides, thereby influencing signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, the interaction of this compound with specific enzymes can lead to changes in gene expression patterns, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and cleavage by post-proline cleaving enzymes. These enzymes bind to the tripeptide through specific interactions with the proline residue, positioning the peptide bond for hydrolysis. The cleavage of this compound results in the release of glycinamide and the formation of a new peptide bond at the carboxyl side of proline. This enzymatic activity is essential for regulating the levels of bioactive peptides and maintaining cellular homeostasis. Additionally, the binding interactions between this compound and the enzyme’s active site are critical for understanding the enzyme’s specificity and catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under controlled conditions, but it can undergo hydrolysis when exposed to specific enzymes or environmental factors. Long-term studies have shown that the degradation of this compound can lead to a decrease in its effectiveness as a substrate, impacting the outcomes of biochemical assays. Additionally, the stability of this compound can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively serve as a substrate for post-proline cleaving enzymes, facilitating the study of enzyme activity and specificity. At higher doses, this compound may exhibit toxic or adverse effects, potentially disrupting normal cellular functions and leading to physiological imbalances. Threshold effects have been observed, where the compound’s impact on enzyme activity and cellular processes becomes more pronounced at specific concentration ranges .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate peptide metabolism. The compound interacts with enzymes such as prolyl endopeptidase, which catalyzes the hydrolysis of the peptide bond at the carboxyl side of proline. This enzymatic activity is crucial for maintaining the balance of bioactive peptides in the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in peptide degradation and synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it can interact with post-proline cleaving enzymes. The distribution of this compound is influenced by factors such as cell type, tissue specificity, and the presence of transporters that recognize and bind to the tripeptide .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This compound can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes, or to other cellular compartments, depending on the presence of specific targeting signals. The activity and function of this compound are influenced by its subcellular localization, as the compound’s interactions with enzymes and other biomolecules can vary based on its cellular context .

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIXEKXBUUHYHX-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of N-terminal modification on the conformation of Pro-Leu-Gly-NH2?

A1: Research indicates that N-terminal modifications significantly influence the conformation of Pro-Leu-Gly-NH2. While the unmodified tripeptide and its t-Boc derivative adopt a type-II beta-turn conformation at the Leu-Gly sequence, the Z-protected analog (Z-Pro-Leu-Gly-NH2) exhibits an open folded structure. [] This highlights the role of N-terminal groups in dictating peptide backbone conformation.

Q2: How does this compound behave in solution, and does it form aggregates?

A2: The behavior of this compound in solution is influenced by factors like pH, solvent, and concentration. Interestingly, unlike N-protonated melanostatin or its hydrochloride salt, this compound does not show aggregation in dimethylsulfoxide solutions. [] This suggests that the benzyloxycarbonyl (Z) protecting group may hinder the formation of intermolecular hydrogen bonds that drive aggregation in the unmodified peptide.

Q3: Can thermolysin and α-chymotrypsin be used to synthesize this compound and related tripeptides?

A3: Yes, enzymatic synthesis of this compound and related tripeptides containing proline has been successfully achieved using thermolysin and α-chymotrypsin as catalysts. [, ] Researchers have optimized reaction conditions like pH, enzyme concentration, and substrate ratios to obtain optimal yields for these tripeptides.

Q4: Beyond its use in peptide synthesis, has this compound been investigated for any biological activity?

A4: While not explicitly studied in the provided research, the close structural similarity of this compound to melanostatin (Pro-Leu-Gly-NH2) suggests it might possess similar biological properties. Melanostatin is known to influence learning and memory processes. For instance, administering this compound immediately after training in passive avoidance tests enhanced memory retention in animal models. []

Q5: What spectroscopic techniques have been used to study this compound and its analogs?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been instrumental in understanding the conformational preferences and aggregation behavior of this compound and related peptides in various solvents. [] Additionally, X-ray diffraction has been utilized to elucidate the three-dimensional structures of backbone-modified analogs of this compound, providing insights into the structural impact of modifications. []

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